(1S,4S)-(+)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (1S,4S)-(+)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Brand Name: Vulcanchem
CAS No.: 116258-17-4
VCID: VC0038373
InChI: InChI=1S/C12H16N2.2BrH/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-,12-;;/m0../s1
SMILES: C1C2CNC1CN2CC3=CC=CC=C3.Br.Br
Molecular Formula: C12H18Br2N2
Molecular Weight: 350.09 g/mol

(1S,4S)-(+)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

CAS No.: 116258-17-4

Main Products

VCID: VC0038373

Molecular Formula: C12H18Br2N2

Molecular Weight: 350.09 g/mol

(1S,4S)-(+)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide - 116258-17-4

CAS No. 116258-17-4
Product Name (1S,4S)-(+)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
Molecular Formula C12H18Br2N2
Molecular Weight 350.09 g/mol
IUPAC Name (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide
Standard InChI InChI=1S/C12H16N2.2BrH/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11;;/h1-5,11-13H,6-9H2;2*1H/t11-,12-;;/m0../s1
Standard InChIKey SOMPEQIPSQFVMO-AQEKLAMFSA-N
Isomeric SMILES C1[C@H]2CN[C@@H]1CN2CC3=CC=CC=C3.Br.Br
SMILES C1C2CNC1CN2CC3=CC=CC=C3.Br.Br
Canonical SMILES C1C2CNC1CN2CC3=CC=CC=C3.Br.Br
PubChem Compound 14612542
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator